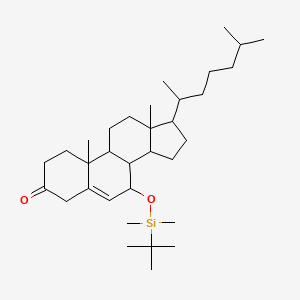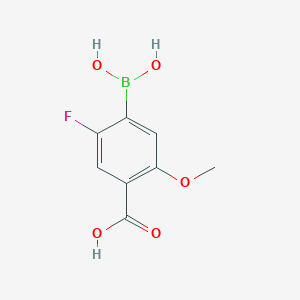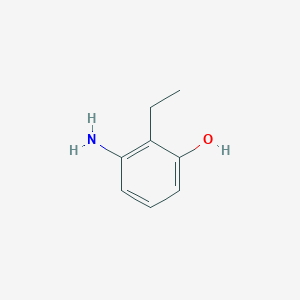
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is an organosilicon compound that features a pyridine ring substituted with chlorine, fluorine, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine typically involves the halogenation of pyridine derivatives followed by silylation. One common method includes the reaction of 2-chloro-3-fluoropyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Types of Reactions:
Substitution Reactions: The chlorine and fluorine atoms in this compound can undergo nucleophilic substitution reactions, often with organometallic reagents or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the pyridine ring.
Silylation and Desilylation: The trimethylsilyl group can be removed or replaced under acidic or basic conditions, allowing for further functionalization of the pyridine ring.
Common Reagents and Conditions:
Nucleophiles: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidizing Agents: Mild oxidizing agents like hydrogen peroxide can be used for selective oxidation.
Acids/Bases: Strong acids or bases are employed for silylation and desilylation reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent might yield a new pyridine derivative with an alkyl or aryl group replacing the chlorine atom.
科学研究应用
Chemistry: 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. The presence of fluorine and chlorine atoms can enhance the biological activity and metabolic stability of these compounds.
Industry: In the materials science industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its ability to impart unique chemical and physical properties.
作用机制
The mechanism by which 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine exerts its effects depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism of action would be related to the specific biological target it interacts with, such as enzymes or receptors.
相似化合物的比较
2-Chloro-3-fluoropyridine: Lacks the trimethylsilyl group, making it less versatile in certain synthetic applications.
2-Chloro-4-(trimethylsilyl)pyridine: Similar but lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-4-(trimethylsilyl)pyridine:
Uniqueness: 2-Chloro-3-fluoro-4-(trimethylsilyl)pyridine is unique due to the combination of chlorine, fluorine, and trimethylsilyl groups on the pyridine ring. This unique substitution pattern provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
860296-22-6 |
|---|---|
分子式 |
C8H11ClFNSi |
分子量 |
203.71 g/mol |
IUPAC 名称 |
(2-chloro-3-fluoropyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C8H11ClFNSi/c1-12(2,3)6-4-5-11-8(9)7(6)10/h4-5H,1-3H3 |
InChI 键 |
JZPHGISCKHRSLG-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


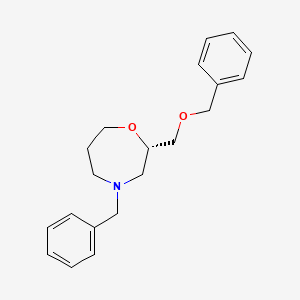
![4-chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12098516.png)
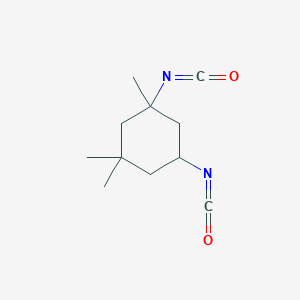

![(4-Methoxybutyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B12098532.png)

![tert-butyl 7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12098539.png)


![[(1,2,5,6-eta)-1,5-Cyclooctadiene][(4S)-2-[(5R)-6-(diphenylphosphino-kappaP)spiro[4.4]nona-1,6-dien-1-yl]-4,5-dihydro-4-phenyloxazole-kappaN3]-(-)-Iridium(I) Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B12098564.png)
